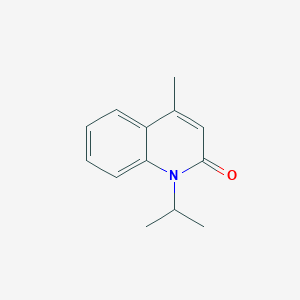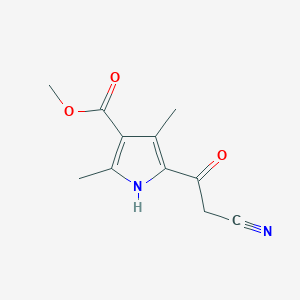![molecular formula C14H8Cl2F3NO4S B2934824 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid CAS No. 749896-99-9](/img/structure/B2934824.png)
4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid is a complex organic compound characterized by its multiple functional groups, including chloro, trifluoromethyl, and benzenesulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting with the chlorination of the benzene ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the benzenesulfonamido group. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural complexity and functional groups may contribute to the design of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism by which 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved may include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)benzenesulfonic acid
4-Chloro-2-(trifluoromethyl)benzoic acid
2-Chloro-5-(trifluoromethyl)benzamide
Properties
IUPAC Name |
4-chloro-2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO4S/c15-8-2-3-9(13(21)22)11(6-8)20-25(23,24)12-5-7(14(17,18)19)1-4-10(12)16/h1-6,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBNJMAJFJJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)
![N-(2-methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2934745.png)
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)

![N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2934754.png)
![N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2934756.png)


![1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2934762.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
